molecular formula C15H18N2O3 B7094823 Methyl 2-(2-ethoxyethyl)-5-phenylpyrazole-3-carboxylate

Methyl 2-(2-ethoxyethyl)-5-phenylpyrazole-3-carboxylate

Cat. No.: B7094823
M. Wt: 274.31 g/mol
InChI Key: RNNRFCAYKQVFOF-UHFFFAOYSA-N
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Description

Methyl 2-(2-ethoxyethyl)-5-phenylpyrazole-3-carboxylate is an organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-ethoxyethyl)-5-phenylpyrazole-3-carboxylate typically involves the reaction of ethyl acetoacetate with phenylhydrazine to form the pyrazole ring. This intermediate is then esterified with methyl chloroformate to yield the final product. The reaction conditions often require a base such as sodium ethoxide and an organic solvent like ethanol.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Quality control measures are essential to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-ethoxyethyl)-5-phenylpyrazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium ethoxide in ethanol.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols and amines.

    Substitution: Various ester derivatives.

Scientific Research Applications

Methyl 2-(2-ethoxyethyl)-5-phenylpyrazole-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of Methyl 2-(2-ethoxyethyl)-5-phenylpyrazole-3-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation and pain. The compound’s structure allows it to fit into the active sites of these enzymes, blocking their activity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(2-methoxyethyl)-5-phenylpyrazole-3-carboxylate
  • Ethyl 2-(2-ethoxyethyl)-5-phenylpyrazole-3-carboxylate
  • Methyl 2-(2-ethoxyethyl)-5-(4-methylphenyl)pyrazole-3-carboxylate

Uniqueness

Methyl 2-(2-ethoxyethyl)-5-phenylpyrazole-3-carboxylate is unique due to its specific ethoxyethyl and phenyl substitutions, which confer distinct chemical and biological properties. These substitutions can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable molecule for various applications.

Properties

IUPAC Name

methyl 2-(2-ethoxyethyl)-5-phenylpyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3/c1-3-20-10-9-17-14(15(18)19-2)11-13(16-17)12-7-5-4-6-8-12/h4-8,11H,3,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNNRFCAYKQVFOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C(=CC(=N1)C2=CC=CC=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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